molecular formula C22H27N3O3S B14108903 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B14108903
M. Wt: 413.5 g/mol
InChI Key: KGIQIFRZMLXCTA-UHFFFAOYSA-N
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 3-methylbutyl side chain, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core. This can be achieved through a condensation reaction between a thiophene derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 3-Methylbutyl Side Chain: The next step involves the alkylation of the thieno[3,2-d]pyrimidine core with a 3-methylbutyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 2-(propan-2-yl)phenylacetyl chloride in the presence of a suitable base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or cancer cell proliferation.

    Electronic Properties: In material science applications, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide: shares similarities with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N3O3S/c1-14(2)9-11-24-21(27)20-18(10-12-29-20)25(22(24)28)13-19(26)23-17-8-6-5-7-16(17)15(3)4/h5-8,10,12,14-15H,9,11,13H2,1-4H3,(H,23,26)

InChI Key

KGIQIFRZMLXCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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